6-Cyanopyridine-2-boronic acid pinacol ester
Overview
Description
6-Cyanopyridine-2-boronic acid pinacol ester is a chemical compound that features a boron-containing dioxaborolane ring attached to a picolinonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 6-Cyanopyridine-2-boronic acid pinacol ester typically involves the reaction of picolinonitrile with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a transition metal catalyst, such as palladium, under specific conditions to facilitate the formation of the dioxaborolane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Cyanopyridine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Borylation: This compound can participate in borylation reactions, where the boron atom forms new bonds with carbon atoms.
Hydroboration: It can undergo hydroboration reactions with alkenes and alkynes, facilitated by transition metal catalysts.
Coupling Reactions: The compound can be used in coupling reactions with aryl iodides, catalyzed by copper, to form aryl boronates.
Scientific Research Applications
6-Cyanopyridine-2-boronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-Cyanopyridine-2-boronic acid pinacol ester exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and hydroboration. These interactions are crucial for the compound’s reactivity and its ability to form new chemical bonds .
Comparison with Similar Compounds
6-Cyanopyridine-2-boronic acid pinacol ester can be compared with other boron-containing compounds, such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane ring but is attached to an aniline moiety.
2-Methoxypyridine-5-boronic acid pinacol ester: This compound has a dioxaborolane ring attached to a methoxypyridine moiety.
2-Nitro-5-pyridineboronic acid pinacol ester: This compound features a nitro group attached to a pyridine ring with a dioxaborolane moiety.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-5-6-9(8-14)15-10/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFGNHMAUFKOCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590526 | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952402-79-8 | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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